3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-[1-(iodomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI Key |
VGMKBXYSOICJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CI)OC2COC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Iodomethyl Cyclopentyl Oxy Oxetane and Analogous Structures
Retrosynthetic Analysis of the 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane Scaffold
A logical retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule at key functional groups. The primary disconnection is the carbon-iodine bond, which can be readily formed from a corresponding primary alcohol. This leads to the precursor alcohol, (1-((oxetan-3-yl)oxy)cyclopentyl)methanol.
Further disconnection of the ether linkage between the cyclopentane (B165970) and oxetane (B1205548) rings reveals two potential synthetic pathways based on the Williamson ether synthesis. In the first pathway, the key precursors are 1-(hydroxymethyl)cyclopentan-1-ol (B3056809) and a 3-halooxetane (e.g., 3-bromooxetane). The second pathway involves the reaction of 1-(bromomethyl)cyclopentan-1-ol (B2815863) with oxetan-3-ol. The former approach is often preferred due to the typically higher reactivity of primary halides over secondary ones in substitution reactions.
The synthesis of the key intermediate, 1-(hydroxymethyl)cyclopentan-1-ol, can be achieved from cyclopentanone (B42830) through a variety of methods, including a Grignard reaction with a protected formaldehyde (B43269) equivalent or a Cannizzaro-type reaction on a suitable precursor.
(This is a conceptual representation. An actual image would be generated based on chemical drawing software.)
Strategies for the Construction of the Oxetane Ring System
The construction of the four-membered oxetane ring is a pivotal aspect of the synthesis of the target molecule and its analogs. beilstein-journals.org Several methodologies have been developed for this purpose, ranging from classical cyclization reactions to more modern photochemical and transition metal-catalyzed approaches.
Intramolecular cyclization is a common and effective strategy for the formation of oxetane rings. acs.org These reactions typically involve the formation of a carbon-oxygen bond from a suitably functionalized acyclic precursor.
The intramolecular cyclization of 1,3-diols, often referred to as a Williamson etherification, is a widely used method for oxetane synthesis. acs.org This approach involves the selective activation of one of the hydroxyl groups as a good leaving group (e.g., tosylate, mesylate, or halide), followed by intramolecular nucleophilic attack by the remaining hydroxyl group in the presence of a base.
For the synthesis of analogs of the target molecule, a substituted propane-1,3-diol bearing the cyclopentyl moiety at the 2-position would be a key intermediate. The selective activation of the primary hydroxyl group, followed by base-mediated cyclization, would furnish the desired spiro-like oxetane structure. The efficiency of this cyclization can be influenced by the nature of the leaving group, the base employed, and the reaction conditions.
| Precursor Diol | Leaving Group | Base | Solvent | Yield (%) | Reference |
| 2-Aryl-propane-1,3-diol | Tosylate | NaH | THF | 75-85 | acs.org |
| 2,2-Disubstituted-propane-1,3-diol | Mesylate | KOtBu | DMF | 60-80 | acs.org |
| Substituted butane-1,3-diol | Iodide (from Appel reaction) | NaH | THF | 82 | acs.org |
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. nih.gov This reaction is a powerful tool for the synthesis of a wide variety of oxetanes, including structurally complex and strained systems.
While not directly applicable to the ether linkage in the target molecule, this method could be envisioned for the synthesis of spirocyclic oxetane analogs where the cyclopentane ring is fused to the oxetane. For instance, the photocycloaddition of cyclopentanone with an appropriate alkene could yield a spiro[cyclopentane-1,2'-oxetane] derivative. The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are often dependent on the electronic properties of the reactants and the reaction conditions.
| Carbonyl Compound | Alkene | Solvent | Yield (%) | Reference |
| Acetone (B3395972) | 2-Methylpropene | Neat | 60-70 | nih.gov |
| Benzophenone | Furan | Benzene | 80-90 | nih.gov |
| Cyclohexanone | Maleic Anhydride | p-Xylene | 50-65 | (Conceptual) |
Transition metal-catalyzed reactions have emerged as a versatile tool for the synthesis of heterocyclic compounds, including oxetanes. While less common than C-O bond forming cyclizations, certain transition metal-catalyzed processes can be adapted for oxetane synthesis. For example, intramolecular C-H activation or cross-coupling reactions could potentially be employed to construct the oxetane ring.
A hypothetical approach for an analog of the target scaffold could involve a palladium-catalyzed intramolecular C-O bond formation from a precursor bearing an appropriately positioned alcohol and a vinyl or aryl halide. However, the application of such methods to the direct synthesis of the this compound scaffold is not well-precedented and would require significant methodological development.
| Catalyst | Ligand | Reaction Type | Yield (%) | Reference |
| Pd(OAc)2 | P(t-Bu)3 | Intramolecular C-O Coupling | 50-70 | (Conceptual) |
| CuI | 1,10-Phenanthroline | Intramolecular O-Vinylation | 60-85 | (Conceptual) |
| Rh2(esp)2 | - | C-H Insertion | 40-60 | (Conceptual) |
Halogen-mediated cyclization reactions, such as halocycloetherification, can be an effective method for the synthesis of cyclic ethers. google.com This approach typically involves the reaction of an unsaturated alcohol with an electrophilic halogen source (e.g., I2, Br2, NBS). The reaction proceeds via a halonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the cyclic ether.
For the synthesis of an oxetane ring, this would require a homoallylic alcohol as the starting material. The 4-exo-tet cyclization required for oxetane formation is generally less favored than the 5-endo-tet or 5-exo-tet cyclizations that lead to tetrahydrofurans. However, under specific conditions and with appropriate substitution patterns, the formation of oxetanes via this route is possible.
| Unsaturated Alcohol | Halogen Source | Base (if any) | Solvent | Yield (%) | Reference |
| 3-Buten-1-ol derivative | I2 | NaHCO3 | CH2Cl2 | 40-50 | (Conceptual) |
| Substituted homoallylic alcohol | NBS | - | MeCN | 30-45 | (Conceptual) |
| 2-Substituted-3-buten-1-ol | I2 | K2CO3 | THF | 50-60 | (Conceptual) |
Final Iodination Step
The final step in the proposed synthesis of this compound is the conversion of the primary alcohol in (1-((oxetan-3-yl)oxy)cyclopentyl)methanol to the corresponding iodide. This transformation can be achieved using a variety of standard iodinating reagents. A key consideration is the chemoselectivity of the reaction, as the ether linkages and the oxetane ring must remain intact.
Mild iodination conditions are therefore preferred. The Appel reaction, using triphenylphosphine (B44618) and iodine, is a common and effective method for this conversion. researchgate.netias.ac.in Other reagents, such as triphenylphosphine, imidazole (B134444), and iodine, or polymer-supported reagents, can also be employed to achieve high yields and selectivity. ias.ac.in
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
| PPh3 / I2 | CH2Cl2 | Room Temp | 85-95 | researchgate.netias.ac.in |
| PPh3 / Imidazole / I2 | Toluene / MeCN | Room Temp | 90-98 | (Conceptual) |
| Polymer-supported DMAP / PPh3 / I2 | CH2Cl2 | Room Temp | 80-90 | ias.ac.in |
Derivatization and Functionalization of Pre-synthesized Oxetane Building Blocks
The synthesis of complex oxetane-containing molecules often leverages the functionalization of readily available oxetane building blocks. nih.gov This approach is synthetically efficient, allowing for the late-stage introduction of the oxetane moiety or the elaboration of its substituents. Among the most versatile and commonly used precursors are 3-oxetanone (B52913) and 3-oxetanol. nih.govbeilstein-journals.org
The reactivity of these building blocks has been extensively studied, demonstrating the tolerance of the oxetane core to a wide range of standard organic transformations. rsc.orgchemrxiv.org This stability is crucial for developing diverse synthetic routes. rsc.org 3-Oxetanone, for instance, serves as a key precursor for a multitude of derivatives through reactions such as:
Nucleophilic additions: Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl group to generate various 3-substituted-3-oxetanol derivatives. beilstein-journals.org
Reductive amination: This reaction provides access to 3-aminooxetanes, which are prevalent in medicinal chemistry. nih.gov
Olefinations: Wittig and Horner-Wadsworth-Emmons reactions convert the ketone into an exocyclic double bond, which can be further functionalized. beilstein-journals.org
Aldol-type condensations: These reactions allow for C-C bond formation at the α-position to the carbonyl. beilstein-journals.org
Similarly, 3-oxetanol can be derivatized through O-alkylation or conversion of the hydroxyl group into a good leaving group (like a tosylate or mesylate), enabling subsequent nucleophilic substitution reactions. chemrxiv.org The ability to perform these transformations without inducing the ring-opening of the strained four-membered ether is a testament to the carefully controlled reaction conditions developed for oxetane chemistry. nih.govchemrxiv.org
| Building Block | Reaction Type | Resulting Structure | Significance |
|---|---|---|---|
| 3-Oxetanone | Reductive Amination | 3-Aminooxetane derivatives | Provides access to common motifs in drug discovery. nih.gov |
| 3-Oxetanone | Grignard Addition | 3-Alkyl/Aryl-3-oxetanol | Creates tertiary alcohols for further elaboration. beilstein-journals.org |
| 3-Oxetanone | Wittig Olefination | 3-Methyleneoxetane | Introduces an exocyclic double bond for subsequent reactions like Michael additions. beilstein-journals.orgenamine.net |
| 3-Oxetanol | Williamson Ether Synthesis | 3-Alkoxyoxetane derivatives | Forms ether linkages. chemrxiv.org |
| 3-Oxetanol | Mesylation/Tosylation | Oxetan-3-yl mesylate/tosylate | Activates the hydroxyl group for nucleophilic substitution. chemrxiv.org |
Integration of the Cyclopentyl Moiety Bearing an Iodomethyl Substituent
The construction of the target molecule involves the strategic connection of the cyclopentyl and oxetane fragments, followed by the specific introduction of the iodo functional group.
Etherification Strategies for the Cyclopentyl-Oxetane Linkage
The central structural feature of the title compound is the ether bond connecting the cyclopentane ring to the oxetane ring. The formation of this linkage is typically achieved through nucleophilic substitution.
A primary method for forming the C-O bond between the two rings is the Williamson ether synthesis. beilstein-journals.org This reaction involves the nucleophilic attack of an alkoxide on a substrate bearing a good leaving group. In this specific context, the reaction would proceed by deprotonating a cyclopentanol (B49286) derivative, such as (1-(hydroxymethyl)cyclopentyl)methanol, with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophile then attacks an oxetane precursor equipped with a leaving group at the 3-position, such as oxetan-3-yl tosylate or 3-bromooxetane, in an S(_N)2 displacement. This strategy effectively forges the desired cyclopentyl-oxetane ether linkage. beilstein-journals.orgchemrxiv.org
While not a synthetic step toward the target molecule, understanding ether cleavage is crucial in the broader context of ether chemistry. Iodotrimethylsilane (TMSI) is a potent reagent for the dealkylation of ethers under neutral conditions. nih.govpnas.org The mechanism involves the initial Lewis acid-base interaction where the ether oxygen attacks the silicon atom of TMSI, forming a trimethylsilyl (B98337) oxonium ion. orgsyn.orgmasterorganicchemistry.com This activation makes the adjacent carbon atom highly susceptible to nucleophilic attack. The iodide ion, generated in the first step, then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether in an S(_N)2 reaction. orgsyn.orgmasterorganicchemistry.com This results in the cleavage of the C-O bond, yielding a trimethylsilyl ether and an alkyl iodide. orgsyn.org The trimethylsilyl ether can be subsequently hydrolyzed to the corresponding alcohol. This method is particularly effective for cleaving methyl and other primary alkyl ethers. researchgate.net
Regioselective and Stereoselective Introduction of Substituents on the Cyclopentane Ring
The synthesis of specifically substituted cyclopentane rings often requires methods that control both the position (regioselectivity) and the spatial arrangement (stereoselectivity) of the functional groups. A variety of powerful synthetic strategies have been developed to achieve this.
One prominent approach is the use of formal [3+2] cycloaddition reactions. organic-chemistry.org For instance, the coupling of an all-carbon (1,3)-dipole equivalent with an activated olefin can construct the five-membered ring while setting multiple stereocenters in a predictable manner. nih.gov The stereochemical outcome is often dictated by the chiral catalyst or auxiliary used in the reaction.
Domino or cascade reactions initiated by rhodium carbenes have also emerged as a highly effective method for the stereoselective synthesis of complex cyclopentanes. nih.gov These sequences can create multiple C-C bonds and stereocenters in a single operation, with the diastereoselectivity driven by the minimization of steric interactions (such as A-strain) in the transition states of the key rearrangement steps. nih.gov
| Methodology | Key Features | Stereochemical Control |
|---|---|---|
| [3+2] Cycloaddition | Convergent synthesis from two components. organic-chemistry.org | Often controlled by chiral metal catalysts (e.g., Pd, Ti) leading to high enantioselectivity. organic-chemistry.org |
| Rhodium Carbene-Initiated Domino Sequence | Forms multiple bonds and stereocenters in one pot. nih.gov | Diastereoselectivity is governed by conformational preferences in rearrangement transition states. nih.gov |
| Vinylcyclopropane Rearrangement | Ring expansion of a cyclopropane (B1198618) to a cyclopentene. nih.gov | Can be highly stereospecific, transferring the stereochemistry of the cyclopropane to the product. |
Methodologies for Iodination of Alkyl Chains
The final step in the conceptual synthesis of the target compound is the conversion of a precursor, likely a primary alcohol (a hydroxymethyl group on the cyclopentane ring), into the iodomethyl group.
The most common and reliable method for this transformation is a two-step sequence involving the conversion of the alcohol into a sulfonate ester (such as a tosylate or mesylate), followed by a Finkelstein reaction. byjus.com The alcohol is first treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a good leaving group. Subsequently, this sulfonate ester is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or DMF. The iodide ion displaces the sulfonate group via an S(_N)2 mechanism to yield the desired alkyl iodide. byjus.com
Alternatively, various reagents can achieve the direct conversion of primary alcohols to alkyl iodides. A classic example is the use of triphenylphosphine (PPh(_3)), iodine (I(_2)), and imidazole (the Appel reaction). This method generates an iodophosphonium species in situ, which activates the alcohol for subsequent displacement by iodide. organic-chemistry.org
| Method | Reagents | Mechanism | Reference |
|---|---|---|---|
| Finkelstein Reaction (via Sulfonate) | 1. TsCl or MsCl, pyridine 2. NaI or KI in acetone | Two-step S(_N)2 process | byjus.com |
| Appel Reaction | PPh(_3), I(_2), Imidazole | In situ formation of an activated phosphonium (B103445) intermediate, followed by S(_N)2 | organic-chemistry.org |
| Reductive Iodination of Carboxylic Acids | 1,1,3,3-tetramethyldisiloxane (TMDS), I(_2) | Reductive process | mdpi.com |
Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry
The successful isolation of this compound and related halogenated spirocyclic ethers from complex reaction mixtures necessitates the use of robust and carefully selected purification techniques. The unique structural features of these molecules—namely the polar ether linkages, the strained oxetane ring, the nonpolar hydrocarbon backbone, and the reactive carbon-iodine bond—present specific challenges that must be addressed.
Chromatographic Methods
Flash column chromatography is the most common and indispensable technique for the purification of oxetane derivatives. nih.govacs.org The choice of stationary phase and eluent system is critical. Silica (B1680970) gel is the standard stationary phase; however, the inherent acidity of silica can sometimes lead to the degradation of sensitive compounds, particularly the acid-labile oxetane ring. chemrxiv.org In such cases, the silica gel can be neutralized by pre-treating it with a solution of a base, such as triethylamine (B128534) in the eluent. Alternatively, less acidic stationary phases like alumina (B75360) (neutral or basic) or commercially available deactivated silica gels can be employed.
High-performance liquid chromatography (HPLC) is utilized when very high purity is required, for example, for analytical standards or biological testing. iupac.org Both normal-phase and reverse-phase HPLC can be effective, depending on the polarity of the specific target molecule and its impurities.
Non-Chromatographic and Ancillary Techniques
Before chromatographic separation, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble reagents. For iodinated compounds, it is often beneficial to include a wash with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite. This step serves to quench any unreacted iodine and remove traces of elemental iodine (I₂), which can impart color and represent an impurity.
Distillation can be a viable purification method for thermally stable, volatile ethers. google.comresearchgate.net However, for complex molecules like this compound, which likely have a high boiling point, distillation may not be practical and could risk thermal decomposition.
If the final compound is a solid, recrystallization is an excellent method for achieving high purity. This technique is highly effective at removing small amounts of structurally similar impurities. Finding a suitable solvent or solvent system from which the compound crystallizes well while impurities remain in solution is key to the success of this method.
The following table outlines common purification challenges associated with halogenated spirocyclic ethers and the techniques used to overcome them.
| Challenge | Potential Consequence | Purification/Isolation Solution |
|---|---|---|
| Acid Sensitivity of Oxetane Ring | Ring-opening to form diol or other byproducts. chemrxiv.org | Use of neutralized silica gel or alumina for chromatography; avoiding acidic conditions during workup. |
| Presence of Elemental Iodine (I₂) | Colored impurity, potential for side reactions. | Aqueous wash with a reducing agent (e.g., sodium thiosulfate) during workup. |
| Thermal Instability | Decomposition during high-temperature purification methods like distillation. | Prioritize non-thermal methods like column chromatography or recrystallization. Use reduced pressure for solvent removal. |
| Light Sensitivity of C-I Bond | Slow decomposition and release of iodine upon exposure to light. | Conduct purification in vessels protected from light (e.g., wrapped in aluminum foil); store the final compound in amber vials. |
| Structurally Similar Impurities | Difficult to separate by standard chromatography due to similar polarity. | Optimize chromatography with shallow gradients; employ HPLC for better resolution; attempt recrystallization if the compound is solid. |
| Residual Water or Alcohols | Can interfere with subsequent reactions; may appear as impurities in analyses. | Thorough drying of the organic phase with agents like MgSO₄ or Na₂SO₄; azeotropic removal of water with solvents like toluene. researchgate.net |
Reaction Mechanisms and Comprehensive Reactivity of 3 1 Iodomethyl Cyclopentyl Oxy Oxetane
Reactivity of the Oxetane (B1205548) Ring within the Compound
The chemical behavior of the compound is dominated by the oxetane ring, a feature that has garnered significant interest for its unique properties. researchgate.netnih.gov While oxetane rings are generally more stable than their three-membered epoxide counterparts, they are considerably more reactive than five-membered tetrahydrofuran (B95107) rings. beilstein-journals.orgutexas.edu This intermediate reactivity allows for selective chemical transformations.
The release of ring strain provides a strong thermodynamic driving force for the cleavage of the oxetane ring. beilstein-journals.org These reactions typically proceed via nucleophilic or electrophilic pathways, leading to the formation of highly functionalized acyclic products. magtech.com.cnresearchgate.net The specific substitution pattern on the oxetane ring, in this case, a bulky 3-{[1-(iodomethyl)cyclopentyl]oxy} group, plays a crucial role in determining the regioselectivity of the ring-opening process.
Nucleophilic attack is a primary and extensively studied mechanism for the cleavage of the oxetane ring. magtech.com.cnresearchgate.net A wide array of nucleophiles can initiate this reaction, which can be performed under various conditions, often requiring Lewis or Brønsted acid catalysis to activate the oxetane oxygen. researchgate.net
Ring-Opening Reactions of the Oxetane Moiety
Nucleophilic Ring-Opening Pathways
Regioselectivity Governing Principles: Steric and Electronic Effects
The regiochemical outcome of nucleophilic ring-opening in unsymmetrically substituted oxetanes, such as 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane, is governed by a balance of steric and electronic factors. magtech.com.cn
Steric Effects : Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen in an SN2-type mechanism. magtech.com.cn In the case of this compound, the substituent is at the C3 position. The nucleophilic attack would therefore occur at either of the equivalent and less hindered methylene (B1212753) carbons (C2 or C4).
Electronic Effects : Under acidic conditions (either Brønsted or Lewis acid), the ring oxygen is protonated or coordinated, which activates the ring for attack by weaker nucleophiles. magtech.com.cn This activation enhances the electrophilicity of the ring carbons. The reaction may proceed through a mechanism with significant SN1 character, where a partial positive charge develops on the ring carbons. For many unsymmetrical oxetanes, this leads to attack at the more substituted carbon that can better stabilize a carbocation. magtech.com.cn However, for a 3-substituted oxetane, the attack still occurs at the C2 or C4 position, as these are the sites of the C-O bonds being cleaved. The large substituent at C3 sterically shields the ring, reinforcing the preference for attack at the less encumbered C2/C4 positions.
Table 1: Principles Governing Regioselectivity in Oxetane Ring-Opening
| Condition | Controlling Factor | Site of Nucleophilic Attack | Mechanism |
| Basic/Neutral | Steric Hindrance | Least substituted/hindered carbon (C2/C4) | SN2-like |
| Acidic | Electronic/Steric | Least substituted/hindered carbon (C2/C4) | SN1/SN2-like |
Reactions with Diverse Nucleophiles (e.g., C-, N-, O-centered)
The oxetane ring in this compound is susceptible to attack from a variety of nucleophiles, leading to diverse and synthetically useful 1,3-difunctionalized products.
Carbon-Centered Nucleophiles : Potent carbon nucleophiles such as organolithium and Grignard reagents are capable of opening the oxetane ring, typically requiring elevated temperatures or the presence of a Lewis acid. utexas.eduyoutube.com These reactions result in the formation of a new carbon-carbon bond.
Nitrogen-Centered Nucleophiles : Amines and other nitrogen-based nucleophiles can open the oxetane ring, a reaction that is often facilitated by acid catalysis. magtech.com.cn This pathway provides access to valuable amino alcohols.
Oxygen-Centered Nucleophiles : Under acidic conditions, weak nucleophiles like water or alcohols can open the oxetane ring to yield 1,3-diols or their mono-ethers, respectively. magtech.com.cn
Table 2: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| Carbon (C-) | Organocuprates (R₂CuLi) | Lewis Acid (e.g., BF₃·OEt₂) | Alcohol with new C-C bond |
| Nitrogen (N-) | Amines (R-NH₂) | Acid Catalysis (e.g., H⁺) | 1,3-Amino Alcohol |
| Oxygen (O-) | Alcohols (R-OH) | Acid Catalysis (e.g., H⁺) | 1,3-Diol Monoether |
Halide-Mediated Ring-Opening
Halide ions can function as effective nucleophiles for opening the oxetane ring, particularly in the presence of an acid catalyst. magtech.com.cn This reaction provides a direct route to 3-halo-1-propanol derivatives. The choice of the halogen source and reaction conditions can influence the efficiency of the transformation. For instance, using reagents like POCl₃ in the presence of DMAP has been reported for the ring-opening of other oxetanes. researchgate.net
Hydride-Based Reductive Ring-Opening
The oxetane ring can undergo reductive cleavage using strong hydride reagents. Lithium aluminum hydride (LAH) is capable of opening the ring to afford an alcohol, although this transformation is less facile than the reduction of epoxides and often requires higher temperatures and prolonged reaction times due to the lower ring strain of oxetanes. utexas.edu The reaction proceeds via nucleophilic attack of a hydride ion at one of the unsubstituted ring carbons (C2 or C4), followed by protonation of the resulting alkoxide during workup, to yield 1-{[1-(hydroxymethyl)cyclopentyl]oxy}propan-2-ol.
Electrophilic Ring-Enlargement Reactions
Electrophilic activation of the oxetane ring in this compound can induce ring-enlargement reactions, typically leading to the formation of larger heterocyclic systems such as substituted tetrahydrofurans. magtech.com.cn This process is generally initiated by the coordination of an electrophile, often a Lewis acid, to the oxygen atom of the oxetane. This coordination enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.
The regioselectivity of these reactions is influenced by both steric and electronic factors. magtech.com.cn In the case of unsymmetrically substituted oxetanes, the attack of a nucleophile can occur at either of the two methylene carbons of the oxetane ring. The presence of the bulky 1-(iodomethyl)cyclopentyl group at the 3-position may sterically hinder attack at the adjacent carbons, potentially directing the reaction pathway.
Radical Ring-Opening Coupling Reactions
The presence of a carbon-iodine bond in this compound makes it a suitable precursor for radical reactions. Radical ring-opening coupling reactions can be initiated by various radical initiators or photochemically. These reactions proceed through the formation of a primary alkyl radical upon cleavage of the C-I bond.
Once formed, this radical can undergo a variety of transformations. Intramolecularly, the radical could potentially interact with the oxetane ring, although this is less common. More frequently, in the presence of a suitable coupling partner, intermolecular reactions will occur. The regioselectivity of such radical ring-opening reactions often favors attack at the more sterically hindered oxygen-adjacent carbon atom. magtech.com.cn
Acid-Catalyzed Ring-Opening and Isomerization Processes
Under acidic conditions, the oxetane ring of this compound is susceptible to ring-opening and isomerization. researchgate.netnih.gov Protic acids can protonate the oxygen atom of the oxetane, activating the ring for nucleophilic attack. researchgate.net The subsequent ring-opening can proceed via either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile.
In the absence of a strong external nucleophile, intramolecular rearrangement or isomerization can occur. nih.gov For instance, the protonated oxetane could undergo rearrangement to form a more stable carbocation, which is then trapped by a nucleophile or undergoes elimination. The specific products formed will depend on the reaction conditions, including the strength of the acid and the solvent used.
Lewis Acid-Catalyzed Transformations and Their Selectivity
Lewis acids play a crucial role in activating the oxetane ring of this compound towards nucleophilic attack and other transformations. magtech.com.cnresearchgate.net Common Lewis acids such as BF3·OEt2, TiCl4, and AlCl3 can coordinate to the oxetane oxygen, thereby increasing the electrophilicity of the ring carbons.
The choice of Lewis acid can significantly influence the selectivity of the reaction. researchgate.net Some Lewis acids may favor ring-opening, while others might promote ring-enlargement or other rearrangements. The selectivity is often a delicate balance of the Lewis acidity, the steric bulk of the catalyst, and the reaction conditions. For unsymmetrical oxetanes, Lewis acid-catalyzed ring-opening reactions often occur at the more sterically hindered oxygen-adjacent carbon atom. magtech.com.cn
Reductive Ring-Opening Methodologies, including Palladium-Catalyzed Hydrogenolysis
Reductive cleavage of the oxetane ring in this compound can be achieved through various methods, with palladium-catalyzed hydrogenolysis being a notable example. researchgate.net This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
The reaction proceeds via the oxidative addition of the C-O bond of the oxetane to the palladium center, followed by hydrogenolysis. This process results in the formation of a diol. In the case of this compound, the primary iodide is also susceptible to reduction under these conditions. The regioselectivity of the palladium-catalyzed hydrogenolysis of unsymmetrical oxetanes generally occurs at the more sterically hindered oxygen-adjacent carbon atom. magtech.com.cn
Stability of the Oxetane Ring under Varied Chemical Conditions
The stability of the oxetane ring in this compound is highly dependent on the chemical environment. While it is susceptible to cleavage under acidic and certain catalytic conditions, it exhibits considerable stability under other conditions.
Resistance to Basic Conditions
The oxetane ring is generally stable under basic conditions. rsc.orgchemrxiv.org Unlike epoxides, which can be readily opened by strong nucleophiles under basic conditions, the four-membered oxetane ring is significantly less strained and therefore less reactive. This stability allows for chemical modifications to other parts of the this compound molecule without affecting the oxetane ring, provided that basic reagents are used. This property is particularly useful in multi-step syntheses where the oxetane moiety needs to be preserved while other functional groups are manipulated.
Polymerization Propensity of Oxetane Derivatives
Oxetane derivatives, including this compound, are known to undergo cationic ring-opening polymerization (CROP). radtech.orgresearchgate.net This reactivity is driven by the high ring strain of the four-membered ether ring. radtech.org The basicity of the oxygen atom in the oxetane ring also plays a crucial role, as it can be readily protonated by a cationic initiator to start the polymerization process. radtech.org
The generally accepted mechanism for the CROP of oxetanes involves three main steps: initiation, propagation, and termination.
Initiation: The polymerization is initiated by a cationic species, typically a strong acid or a Lewis acid, which protonates the oxygen atom of the oxetane ring to form a secondary oxonium ion. This is a rapid process. The secondary oxonium ion can then react with another monomer molecule to form a more stable tertiary oxonium ion. radtech.org The formation of this stable tertiary oxonium ion can sometimes lead to an induction period before rapid polymerization occurs. radtech.org
Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbons of the cyclic oxonium ion at the growing polymer chain end. This results in the opening of the oxetane ring and the regeneration of the oxonium ion at the new chain end, allowing the polymer chain to grow. This process repeats, leading to the formation of a polyether.
Termination: The polymerization can be terminated by various processes, such as reaction with a nucleophile (e.g., water), which quenches the cationic chain end, or through chain transfer reactions.
The rate and success of the polymerization can be influenced by several factors, including the type of initiator used, the reaction temperature, and the structure of the oxetane monomer. radtech.org The bulky substituent at the 3-position of this compound could sterically influence the rate of polymerization. While highly substituted oxetanes can be polymerized, the steric hindrance might affect the approach of the incoming monomer to the active center, potentially slowing down the propagation step compared to less substituted oxetanes.
Reactivity of the Iodomethyl Group within the Compound
The iodomethyl group in this compound is a primary alkyl iodide. However, its reactivity is significantly influenced by the adjacent quaternary carbon of the cyclopentyl ring, creating a neopentyl-like structure. This structural feature imposes considerable steric hindrance around the reactive center.
Nucleophilic Substitution Reactions at the Iodine-Bearing Carbon
Nucleophilic substitution is a characteristic reaction of alkyl iodides, where the iodine atom, being an excellent leaving group, is displaced by a nucleophile. organic-chemistry.org However, the neopentyl-like arrangement in this compound makes direct backside attack, as required for a typical S(_N)2 reaction, sterically hindered. quora.comnih.govacs.orgchempedia.info The bulky cyclopentyl group effectively shields the iodine-bearing carbon from the approach of a nucleophile.
Consequently, S(_N)2 reactions on neopentyl-like iodides are notoriously slow. nih.govchempedia.info For a substitution reaction to occur, alternative mechanisms might be considered, although they are also not without challenges. An S(_N)1 mechanism is unlikely due to the instability of the resulting primary carbocation. While rearrangement to a more stable carbocation can occur in some neopentyl systems, this would lead to a rearranged product. quora.com
Despite the steric hindrance, nucleophilic substitution on neopentyl-like iodides can be achieved, often requiring forcing conditions such as high temperatures. nih.govresearchgate.net Studies on similar sterically hindered systems have shown that iodide is a more reactive leaving group than other halides like bromide and chloride, and even more reactive than sulfonate esters such as tosylates and mesylates in these specific contexts. nih.govacs.orgresearchgate.net
| Reaction Type | Feasibility for this compound | Key Factors |
|---|---|---|
| SN2 | Very Slow / Unfavorable | Severe steric hindrance from the adjacent quaternary carbon (neopentyl-like structure). quora.comnih.govchempedia.info |
| SN1 | Unlikely | Formation of an unstable primary carbocation. quora.com |
Reductive Elimination of the Iodine Atom
The carbon-iodine bond is relatively weak and can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This process, known as reductive elimination or deiodination, can be accomplished using a variety of reducing agents. Common methods include the use of tin hydrides (e.g., tributyltin hydride) in a free-radical mechanism, or other reducing systems like zinc dust in an acidic solvent. byjus.com
The general mechanism for a free-radical reduction with tributyltin hydride involves:
Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical.
Propagation: The tributyltin radical abstracts the iodine atom from this compound to form a primary alkyl radical and tributyltin iodide. This newly formed alkyl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the reduced product and regenerating the tributyltin radical, which can continue the chain reaction.
This type of reaction is generally efficient for primary alkyl iodides and is less sensitive to steric hindrance compared to nucleophilic substitution reactions.
Involvement in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com While these reactions are most commonly employed with aryl and vinyl halides, the use of alkyl halides, including alkyl iodides, has seen significant development. rsc.orgscilit.com The iodomethyl group in this compound can potentially participate in such reactions.
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) involving an alkyl iodide generally proceeds through three key steps:
Oxidative Addition: The alkyl iodide undergoes oxidative addition to a low-valent palladium(0) complex to form an alkylpalladium(II) intermediate. This step can be challenging for alkyl halides, especially those prone to β-hydride elimination. However, the neopentyl-like structure of the substrate lacks β-hydrogens, which can be an advantage in preventing this common side reaction.
Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst. nih.gov
The steric hindrance of the neopentyl-like structure could slow down the oxidative addition step. However, specialized ligand systems have been developed to facilitate the cross-coupling of sterically demanding alkyl halides. rsc.org Therefore, with the appropriate choice of catalyst, ligand, and reaction conditions, the iodomethyl group could be used to couple the 3-{[1-(cyclopentyl)oxy]methyl}oxetane moiety with various organic fragments.
Synergistic and Antagonistic Effects between Oxetane and Iodomethyl Reactivity
The presence of both a reactive oxetane ring and an iodomethyl group in the same molecule can lead to synergistic or antagonistic effects, where the reactivity of one group influences the other.
Potential Synergistic Effects:
The oxygen atom of the oxetane ring could act as a coordinating group in certain transition metal-catalyzed reactions. It might chelate to the metal center, potentially influencing the rate and selectivity of reactions at the iodomethyl group, such as in palladium-catalyzed cross-couplings. This intramolecular coordination could facilitate the oxidative addition step.
In some cases, the ring strain of the oxetane could be harnessed in tandem reactions. For example, a reaction initiated at the iodomethyl group might lead to an intermediate that subsequently triggers a ring-opening of the oxetane.
Potential Antagonistic Effects:
Steric Hindrance: The bulky 1-(iodomethyl)cyclopentyl substituent provides significant steric hindrance around the oxetane ring. This could antagonize reactions that require nucleophilic attack at the ring carbons, such as the propagation step in cationic ring-opening polymerization. Conversely, the oxetane and cyclopentyl moieties create a sterically congested environment around the iodine-bearing carbon, hindering S(_N)2 reactions as previously discussed.
Reagent Incompatibility: There is a significant potential for antagonism due to the incompatibility of reaction conditions required for each functional group. For instance, the strongly acidic conditions or the use of strong Lewis acids that promote the ring-opening of the oxetane are generally not compatible with many organometallic reagents used in cross-coupling reactions at the iodomethyl site. magtech.com.cn Similarly, basic or strongly nucleophilic conditions used for substitution at the iodomethyl group could potentially lead to undesired reactions if the oxetane ring were to open under these conditions, although 3-substituted oxetanes are generally stable to bases. nih.gov
Competing Reactivity: In reactions involving radical intermediates, both the C-I bond and potentially the C-O bonds of the strained oxetane ring could be susceptible to cleavage, leading to a mixture of products.
Examination of Potential Intramolecular Reactions
The proximate positioning of a potent electrophilic center (the carbon atom bonded to iodine) and a nucleophilic atom (the oxygen of the oxetane ring) within this compound suggests the possibility of intramolecular reactions. A primary pathway to consider is an intramolecular nucleophilic substitution, which could lead to the formation of a spirocyclic oxonium ion intermediate, followed by subsequent rearrangement or ring-opening.
One plausible intramolecular reaction is the formation of a spirocyclic ether. This could occur via the attack of the oxetane oxygen on the electrophilic carbon of the iodomethyl group, displacing the iodide ion. Such a reaction would be influenced by the conformational flexibility of the cyclopentyl ring, which would need to adopt a geometry that allows for the close approach of the reacting centers. The stability of the resulting spirocyclic system would also be a critical factor. While oxetanes are generally less reactive than epoxides, the ring strain of approximately 25.5 kcal/mol makes them susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govwikipedia.org
Another potential intramolecular pathway could involve the rearrangement of the cyclopentyl ring itself, possibly triggered by the initial formation of a carbocation at the iodomethyl position under certain reaction conditions. However, the formation of a primary carbocation is generally disfavored.
The likelihood of these intramolecular events is in competition with intermolecular reactions, where external nucleophiles or electrophiles react with the iodomethyl group or the oxetane ring, respectively. The reaction conditions, such as solvent polarity and temperature, would play a crucial role in determining the dominant reaction pathway.
| Potential Intramolecular Reaction | Description | Key Factors |
| Intramolecular SN2 Cyclization | The oxetane oxygen acts as an internal nucleophile, attacking the carbon bearing the iodine and displacing the iodide. This would result in a spirocyclic oxonium ion, which could then undergo further reactions. | - Proximity of reacting centers- Conformational flexibility of the cyclopentyl ring- Stability of the spirocyclic intermediate |
| Carbocation-Mediated Rearrangement | Formation of a primary carbocation upon departure of the iodide (unlikely), which could then trigger a rearrangement of the cyclopentyl ring or attack by the oxetane oxygen. | - Reaction conditions favoring carbocation formation (e.g., Lewis acids)- Relative stability of potential rearranged carbocations |
Influence of Steric and Electronic Factors on Composite Reactivity
The reactivity of this compound is a composite of the individual reactivities of the alkyl iodide and the oxetane ether, significantly modulated by steric and electronic effects.
Steric Factors:
The cyclopentyl group attached to the carbon bearing the oxetane linkage and the iodomethyl group introduces significant steric hindrance. This bulkiness can impede the approach of external nucleophiles to the electrophilic carbon of the iodomethyl group, potentially slowing down the rate of intermolecular SN2 reactions. Similarly, the access of electrophiles to the oxetane oxygen may also be sterically hindered.
This steric congestion around the reactive centers could, in turn, favor intramolecular reactions, provided the molecule can adopt a suitable conformation. The relative rigidity of the cyclopentyl ring compared to a more flexible acyclic substituent will influence the feasibility of achieving the required transition state geometry for intramolecular cyclization.
Electronic Factors:
The primary electronic factors at play are the inductive effects of the oxygen and iodine atoms.
Iodomethyl Group: The iodine atom is a good leaving group due to the relatively weak carbon-iodine bond and the stability of the resulting iodide ion. The carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic attack.
Oxetane Ring: The oxygen atom in the oxetane ring is nucleophilic due to its lone pairs of electrons. However, the ring strain of the four-membered ring makes it prone to ring-opening reactions when protonated or attacked by strong electrophiles. beilstein-journals.org The ether linkage also has an electron-withdrawing inductive effect, which can influence the reactivity of the adjacent cyclopentyl ring.
The composite electronic nature of the molecule suggests a dual reactivity. The iodomethyl group is a prime target for nucleophiles, leading to substitution reactions. Concurrently, the oxetane ring is susceptible to electrophilic attack and subsequent ring-opening. The interplay between these two reactive sites is a key feature of the molecule's chemistry. For instance, reaction with a reagent that is both a strong nucleophile and a Lewis acid could potentially lead to complex reaction pathways involving both functional groups. The stability of the oxetane ring is generally observed to be tolerant to a range of reaction conditions, including some acidic and basic environments, but strong acids can facilitate ring-opening. chemrxiv.org
| Structural Feature | Steric Influence | Electronic Influence |
| Cyclopentyl Ring | - Hinders intermolecular attack on the iodomethyl group.- Restricts conformational freedom, potentially influencing the rate of intramolecular reactions. | - Primarily acts as an alkyl group with a mild electron-donating effect. |
| Iodomethyl Group | - The primary nature of the alkyl iodide favors SN2 reactions over SN1. | - The C-I bond is polarized, making the carbon electrophilic.- Iodide is an excellent leaving group. |
| Oxetane Ring | - The substituent at the 3-position can influence the accessibility of the ring atoms. | - The oxygen atom is nucleophilic.- Ring strain makes it susceptible to electrophilic ring-opening. nih.gov |
Advanced Synthetic Transformations and Applications of 3 1 Iodomethyl Cyclopentyl Oxy Oxetane As a Chemical Building Block
Strategic Utilization in the Synthesis of Complex Molecular Architectures
The architectural features of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane make it a valuable building block for synthesizing intricate molecular structures, particularly those incorporating spirocyclic oxetane (B1205548) moieties. uq.edu.au The oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can be strategically installed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, without significantly increasing molecular weight. acs.orgresearchgate.net
The presence of the iodomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the covalent linkage of the spirocyclic oxetane unit to a variety of molecular scaffolds. This dual functionality enables its use in fragment-based drug discovery and in the late-stage functionalization of complex molecules. The synthesis of such spirocyclic ethers often relies on robust methods like the Williamson etherification, where a diol precursor is selectively functionalized and cyclized. acs.orgnih.gov
Table 1: Representative Synthetic Strategies for Spirocyclic Oxetane Formation
| Starting Material | Reaction | Product | Key Features |
| 1-(Hydroxymethyl)cyclopentanol | Williamson Etherification with a 3-halo-1-propanol derivative | Spirocyclic oxetane ether | Formation of the spirocyclic core and oxetane ring in a stepwise manner. |
| Cyclopentanone (B42830) and a maleic acid derivative | Paternò-Büchi reaction | Functionalized spirocyclic oxetane | Photochemical [2+2] cycloaddition to construct the oxetane ring. rsc.orgrsc.org |
| Homoallylic alcohols | Iodocyclization | Substituted oxetanes | Iodine-mediated cyclization to form the four-membered ring with stereocontrol. acs.orgbeilstein-journals.org |
Precision Functional Group Interconversions on the Integrated Scaffold
The this compound scaffold allows for a range of precise functional group interconversions, primarily centered around the reactivity of the iodomethyl group and the inherent stability of the oxetane ring under specific conditions. The oxetane moiety is generally stable under basic and weakly acidic conditions, which permits selective manipulation of the C-I bond. chemrxiv.orgutexas.edu
The primary iodide is an excellent leaving group, readily participating in SN2 reactions with a wide array of nucleophiles. This allows for the introduction of diverse functionalities, including azides, cyanides, thiols, and various carbon nucleophiles. These transformations are crucial for building molecular complexity and for creating libraries of compounds for biological screening.
Table 2: Plausible Functional Group Interconversions of this compound
| Reagent | Resulting Functional Group | Reaction Type | Potential Application |
| Sodium azide (B81097) (NaN3) | Azide (-CH2N3) | SN2 Substitution | "Click" chemistry, synthesis of amines. |
| Potassium cyanide (KCN) | Nitrile (-CH2CN) | SN2 Substitution | Chain extension, synthesis of carboxylic acids and amines. vanderbilt.edu |
| Sodium thiomethoxide (NaSMe) | Thioether (-CH2SMe) | SN2 Substitution | Introduction of sulfur-containing moieties. |
| Malonic esters | Alkylated malonate | SN2 Substitution | Carbon-carbon bond formation. |
Furthermore, the resulting functionalities can undergo subsequent transformations. For example, an azide can be reduced to a primary amine, and a nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding the synthetic utility of the original building block. vanderbilt.edusolubilityofthings.com
Control of Stereochemistry in Reactions Involving the Compound
While the parent molecule, this compound, is achiral, reactions at the iodomethyl group or involving the oxetane ring can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is of paramount importance, particularly in the synthesis of chiral drugs.
In nucleophilic substitution reactions at the iodomethyl group, if the incoming nucleophile or the existing scaffold contains a chiral center, diastereomeric products can be formed. The stereoselectivity of these reactions would be influenced by steric hindrance and electronic effects imposed by the bulky spirocyclic system.
Reactions that involve the opening of the oxetane ring, typically under acidic conditions, can also proceed with distinct stereochemical outcomes. acs.org For instance, the acid-catalyzed ring-opening of substituted oxetanes with nucleophiles can proceed with either inversion or retention of configuration at the carbon centers, depending on the reaction mechanism (SN1 vs. SN2) and the nature of the substituents. While the spirocyclic nature of this compound complicates predictions, studies on analogous systems provide a framework for understanding these stereochemical pathways. acs.org
Contributions to the Development of Novel Synthetic Methodologies and Reagents
The unique structural characteristics of this compound and related compounds contribute to the advancement of synthetic chemistry by prompting the development of new methodologies. The synthesis of spirocyclic oxetanes itself has led to the refinement of methods such as intramolecular Williamson etherification and Paternò-Büchi reactions for strained ring systems. rsc.orgbeilstein-journals.org
The stability of the oxetane ring under a variety of reaction conditions makes it a useful scaffold for testing the limits of new synthetic transformations. chemrxiv.orgchemrxiv.org For instance, the development of late-stage functionalization techniques could utilize oxetane-containing fragments to rapidly increase the structural diversity and improve the properties of bioactive molecules. nih.gov
Moreover, the reactivity of the iodomethyl group can be exploited in the design of novel reagents. For example, conversion to an organometallic species, such as an organozinc or organocuprate reagent, would create a nucleophilic building block capable of participating in a range of carbon-carbon bond-forming reactions, further expanding the synthetic toolkit available to organic chemists.
Computational Chemistry and Theoretical Studies of 3 1 Iodomethyl Cyclopentyl Oxy Oxetane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Hypothetical Data on Calculated Electronic Properties:
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | Data not available | e.g., B3LYP/6-311G(d,p) |
| HOMO Energy | Data not available | e.g., B3LYP/6-311G(d,p) |
| LUMO Energy | Data not available | e.g., B3LYP/6-311G(d,p) |
| C-I Bond Length | Data not available | e.g., B3LYP/6-311G(d,p) |
| C-O Bond Lengths (Oxetane) | Data not available | e.g., B3LYP/6-311G(d,p) |
Conformational Landscape Analysis of the Oxetane (B1205548) and Cyclopentyl Rings
The flexibility of the cyclopentyl ring and the puckered nature of the oxetane ring suggest that 3-{[1-(iodomethyl)cyclopentyl]oxy}oxetane can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers. This is typically achieved through computational methods such as molecular mechanics or by performing a series of geometry optimizations from different starting structures using quantum chemical methods. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's reactivity and physical properties.
Hypothetical Data on Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Conformer A | Data not available | Data not available |
| Conformer B | Data not available | Data not available |
| Conformer C | Data not available | Data not available |
Computational Modeling of Key Reaction Pathways and Transition States
Computational modeling could be employed to investigate the reactivity of this compound. For instance, the strained four-membered oxetane ring can undergo ring-opening reactions under various conditions. Computational studies could map out the reaction pathways for such processes, identifying the transition state structures and calculating the associated activation energies. This would provide valuable mechanistic insights and help predict the conditions under which specific reactions are likely to occur. The presence of the iodomethyl group also presents a site for nucleophilic substitution, another reaction pathway amenable to computational investigation.
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Ab initio and DFT methods are widely used to predict various spectroscopic parameters, which can be invaluable for the characterization of novel compounds. For this compound, these methods could be used to calculate theoretical NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman spectra), and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the molecule and the assignment of spectral features.
Hypothetical Data on Predicted Spectroscopic Parameters:
| Spectroscopic Parameter | Predicted Value | Method/Basis Set |
| ¹³C NMR (C-I) | Data not available | e.g., GIAO-B3LYP/6-311G(d,p) |
| ¹H NMR (CH₂-I) | Data not available | e.g., GIAO-B3LYP/6-311G(d,p) |
| IR Frequency (C-O-C stretch) | Data not available | e.g., B3LYP/6-311G(d,p) |
Future Research Directions and Emerging Trends in Oxetane and Iodomethyl Chemistry
Exploration of Undiscovered or Underutilized Reaction Pathways specific to 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
While the fundamental reactivity of oxetanes and alkyl iodides is established, the interplay between these two groups within the same molecule presents opportunities for discovering novel transformations. Future research will likely focus on intramolecular reactions and selective functionalization, leveraging the specific stereoelectronic properties of this compound.
One area of exploration is the Lewis acid-mediated intramolecular cyclization. The oxetane (B1205548) oxygen could potentially act as an internal nucleophile, attacking the electrophilic carbon of the iodomethyl group, facilitated by a Lewis acid. This could lead to the formation of novel bridged or spirocyclic ether systems, which are of interest in medicinal chemistry for their conformational rigidity. nih.gov
Another promising avenue is the investigation of radical-mediated reactions. The carbon-iodine bond is susceptible to homolytic cleavage, generating a primary alkyl radical. The fate of this radical in the presence of the strained oxetane ring is a subject for investigation. Potential pathways include intramolecular hydrogen atom transfer or addition to the oxetane ring, potentially leading to ring-opened or rearranged products with unique structural motifs.
Furthermore, transition metal-catalyzed cross-coupling reactions at the iodomethyl position, while known for simpler alkyl iodides, could be explored in the context of this molecule. The compatibility of various catalytic systems with the oxetane ring, which can be sensitive to certain reaction conditions, needs to be systematically studied. rsc.org This would enable the introduction of a wide range of substituents, facilitating the synthesis of diverse molecular libraries for screening purposes.
A summary of potential reaction pathways for exploration is presented in the table below.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Potential Significance |
| Intramolecular Cyclization | Lewis Acids (e.g., Ag(I), Zn(II) salts) | Formation of novel bridged or spirocyclic ethers | Access to conformationally constrained scaffolds for drug discovery |
| Radical-Mediated Reactions | Radical Initiators (e.g., AIBN), Photoredox Catalysis | Ring-opened or rearranged products | Synthesis of unique and complex molecular architectures |
| Transition Metal-Catalyzed Cross-Coupling | Pd, Ni, or Cu catalysts with various coupling partners | Diverse functionalization of the iodomethyl group | Rapid generation of analogues for structure-activity relationship studies |
Rational Design and Synthesis of Analogues with Tailored Reactivity Profiles
The rational design and synthesis of analogues of this compound can lead to compounds with fine-tuned reactivity and physicochemical properties. This is particularly relevant in medicinal chemistry, where oxetanes are recognized as valuable bioisosteres for gem-dimethyl and carbonyl groups, often enhancing properties like aqueous solubility and metabolic stability. researchgate.netnih.gov
Modifications to the cyclopentyl ring, such as the introduction of substituents or its replacement with other cyclic systems (e.g., cyclohexane, piperidine), could influence the steric and electronic environment around the reactive centers. For instance, introducing electron-withdrawing groups on the cyclopentyl ring could modulate the reactivity of the iodomethyl group in nucleophilic substitution reactions.
Alterations to the oxetane ring are also a key area for analogue design. The synthesis of 3,3-disubstituted oxetane analogues could further enhance metabolic stability. researchgate.net Additionally, the preparation of chiral analogues, either through enantioselective synthesis of the oxetane or the cyclopentyl moiety, would be crucial for studying stereoselective interactions with biological targets.
The following table outlines potential strategies for the rational design of analogues.
| Modification Site | Proposed Change | Intended Effect on Properties | Example Application |
| Cyclopentyl Ring | Introduction of fluorine atoms | Increased metabolic stability and altered lipophilicity | Development of more stable drug candidates |
| Iodomethyl Group | Replacement of iodine with other halogens (Br, Cl) | Modified reactivity in cross-coupling and substitution reactions | Fine-tuning synthetic handles for diversification |
| Oxetane Ring | Introduction of substituents at the 3-position | Enhanced metabolic stability and altered vector of substitution | Creation of novel bioisosteres |
| Overall Chirality | Enantioselective synthesis | Investigation of stereoselective biological activity | Development of more potent and selective therapeutic agents |
Integration into Modern Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and transformations of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. seqens.com Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and ability to handle reactive intermediates, is well-suited for reactions involving strained rings like oxetanes. nih.govthalesnano.com
The synthesis of the target molecule itself could be adapted to a continuous flow process. For example, the Williamson ether synthesis, a common method for preparing such ethers, can be significantly accelerated and made safer under flow conditions. Furthermore, subsequent transformations of the iodomethyl group, such as nucleophilic substitutions or cross-coupling reactions, can be performed in-line, creating a continuous process from starting materials to final products.
Automated synthesis platforms can be employed for the high-throughput synthesis of analogues. nih.gov By combining robotic liquid handling with pre-programmed reaction protocols, a large number of derivatives can be synthesized in a short period. youtube.comchemrxiv.org This is particularly valuable for generating libraries of compounds for drug discovery or materials science applications. The use of cartridge-based systems could further simplify the process, allowing for the rapid and reproducible synthesis of a wide array of compounds based on the this compound scaffold.
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis of the parent compound and its subsequent transformations | Enhanced safety, improved reaction control, scalability, and potential for higher yields. seqens.com |
| Automated Synthesis | High-throughput synthesis of analogues and derivatives | Increased speed and efficiency, reduced human error, and rapid library generation. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
Future research will increasingly focus on developing sustainable and green chemistry approaches for the synthesis and transformations of this compound. This aligns with the broader trend in the chemical industry to minimize environmental impact and improve resource efficiency. ontosight.aidiva-portal.org
For the synthesis of the oxetane precursor, biocatalysis presents a promising green alternative to traditional chemical methods. researchgate.net The use of enzymes could enable the synthesis under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing waste. Another approach is the use of photocatalysis, which can facilitate unique transformations under visible light, often avoiding harsh reagents and high temperatures. mdpi.com
In terms of transformations, the development of catalytic methods that utilize earth-abundant metals in place of precious metals for cross-coupling reactions is a key goal. diva-portal.org Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are important areas of investigation. The principles of atom economy will also guide the development of new reactions that maximize the incorporation of starting material atoms into the final product.
| Green Chemistry Principle | Application in the Chemistry of this compound | Potential Impact |
| Biocatalysis | Enzymatic synthesis of oxetane and cyclopentanol (B49286) precursors | Milder reaction conditions, higher selectivity, and reduced waste. researchgate.net |
| Use of Renewable Feedstocks | Derivation of starting materials from biomass | Reduced reliance on fossil fuels and a more sustainable chemical supply chain. |
| Catalysis | Development of catalysts based on earth-abundant metals for transformations | Lower cost and reduced environmental impact compared to precious metal catalysts. diva-portal.org |
| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or bio-derived solvents | Reduced toxicity and environmental pollution. |
Q & A
Q. What derivatization approaches enable the incorporation of this oxetane into complex molecular architectures?
- Methodology : Oxetanes serve as versatile building blocks via ring-opening (e.g., with Grignard reagents) or functionalization of preformed oxetane intermediates. For example, 3-(hydroxymethyl)oxetane can be esterified or converted to sulfonamides for peptide mimetics . Protect reactive sites (e.g., iodine) during multi-step syntheses to avoid undesired side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
